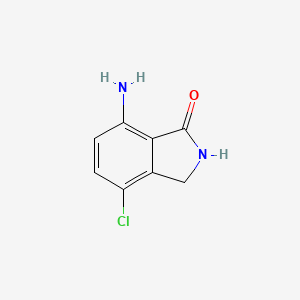
7-氨基-4-氯异吲哚啉-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-4-chloroisoindolin-1-one is a heterocyclic compound with the molecular formula C8H7ClN2O. It is a derivative of isoindolinone, characterized by the presence of an amino group at the 7th position and a chlorine atom at the 4th position on the isoindolinone ring.
科学研究应用
7-Amino-4-chloroisoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor of cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It serves as a scaffold for the development of bioactive molecules with potential therapeutic effects.
作用机制
Target of Action
The primary target of the compound 7-Amino-4-chloroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
7-Amino-4-chloroisoindolin-1-one interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound exhibits strong binding affinity with CDK7, showing docked pose stability .
Biochemical Pathways
The interaction of 7-Amino-4-chloroisoindolin-1-one with CDK7 affects the cell cycle regulation pathway. By inhibiting CDK7, the compound disrupts the normal progression of the cell cycle, which can lead to the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound has been shown to exhibit superior qualities to known cdk7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted
Result of Action
The molecular and cellular effects of 7-Amino-4-chloroisoindolin-1-one’s action primarily involve the inhibition of cell proliferation. By targeting and inhibiting CDK7, the compound disrupts the cell cycle, which can lead to the death of rapidly dividing cells, such as cancer cells .
生化分析
Biochemical Properties
7-Amino-4-chloroisoindolin-1-one has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7 is an enzyme that plays a crucial role in cell cycle regulation and transcription. The compound shows high binding affinity with active amino acid residues of CDK7, indicating its potential role in biochemical reactions .
Cellular Effects
CDK7 inhibitors have been explored for their anti-cancer properties, suggesting that 7-Amino-4-chloroisoindolin-1-one could have similar effects .
Molecular Mechanism
The molecular mechanism of 7-Amino-4-chloroisoindolin-1-one involves binding interactions with biomolecules, specifically the active amino acid residues of CDK7 . This binding could lead to enzyme inhibition or activation, and changes in gene expression, contributing to its potential anti-cancer activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-chloroisoindolin-1-one typically involves multicomponent reactions (MCRs). One common method is the Ugi-type reaction, which involves the reaction of isonitrile, amine, and methyl 2-formylbenzoate under acidic conditions. This reaction leads to the formation of an intermediate, which undergoes intramolecular amidation to yield the desired isoindolinone derivative .
Industrial Production Methods
Industrial production methods for 7-Amino-4-chloroisoindolin-1-one are not extensively documented. the principles of multicomponent reactions and intramolecular amidation can be scaled up for industrial applications, ensuring efficient and cost-effective production.
化学反应分析
Types of Reactions
7-Amino-4-chloroisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Amidation and Esterification: The compound can form amides and esters through reactions with carboxylic acids and alcohols, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Amidation: Carboxylic acids or their derivatives in the presence of coupling agents like EDCI or DCC.
Major Products Formed
The major products formed from these reactions include various substituted isoindolinone derivatives, which can have different functional groups depending on the reagents and conditions used.
相似化合物的比较
Similar Compounds
Isoindolin-1-one: The parent compound without the amino and chloro substitutions.
4-Chloroisoindolin-1-one: Lacks the amino group at the 7th position.
7-Aminoisoindolin-1-one: Lacks the chloro group at the 4th position.
Uniqueness
7-Amino-4-chloroisoindolin-1-one is unique due to the presence of both the amino and chloro groups, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile scaffold for drug development and other applications.
属性
IUPAC Name |
7-amino-4-chloro-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIMSIPWYQQONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
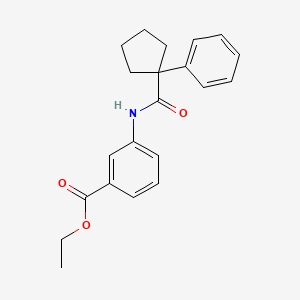
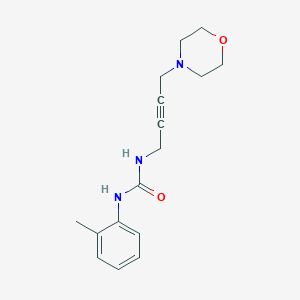

![2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2510938.png)
![3-Methyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2510939.png)
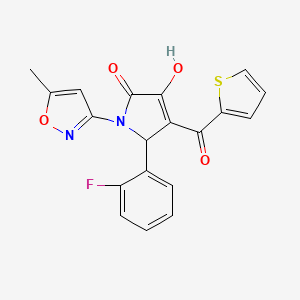
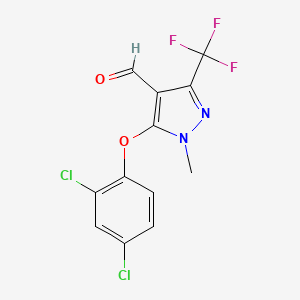
![4-Cyclopropyl-6-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2510945.png)
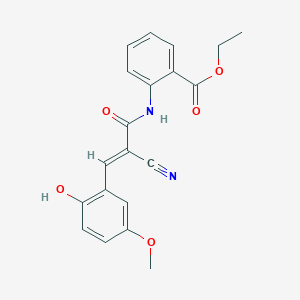
![6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B2510947.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2510948.png)
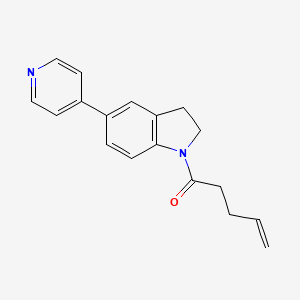
![Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2510953.png)
![3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2510954.png)
